1-Butyl-3-methylpyridinium Chloride CAS number 125652-55-3 properties
1-Butyl-3-methylpyridinium Chloride CAS number 125652-55-3 properties
An In-Depth Technical Guide to 1-Butyl-3-methylpyridinium Chloride (CAS: 125652-55-3): Properties, Applications, and Protocols
Introduction
1-Butyl-3-methylpyridinium Chloride, hereafter referred to as [B3MPy]Cl, is a pyridinium-based ionic liquid (IL) that has garnered significant attention across diverse scientific fields.[1] As a salt with a melting point below 100°C, it exists in a liquid state over a wide thermal range, distinguishing it from traditional volatile organic solvents.[2] Its unique combination of properties—including high thermal stability, excellent solubility for a range of compounds, and low vapor pressure—positions it as a versatile tool for innovation.[1][2] This guide offers a comprehensive technical overview of [B3MPy]Cl, designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide detailed protocols for its synthesis, explore its key applications, and outline critical safety and handling procedures.
Part 1: Physicochemical and Thermal Properties
The utility of [B3MPy]Cl is fundamentally derived from its molecular structure and resulting physical properties. It consists of an asymmetric 1-butyl-3-methylpyridinium cation and a chloride anion. This ionic constitution is the source of its negligible vapor pressure and high thermal stability, which are advantageous in high-temperature applications.[1]
Core Physicochemical Data
A summary of the essential physicochemical properties of [B3MPy]Cl is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 125652-55-3 | [1][3][4] |
| Molecular Formula | C₁₀H₁₆ClN | [1][3] |
| Molecular Weight | 185.70 g/mol | [1][3][5] |
| IUPAC Name | 1-butyl-3-methylpyridin-1-ium chloride | [3] |
| Appearance | White to pale yellow crystalline solid/powder | [1][6] |
| Purity | Typically ≥98% (HPLC) | [1][6] |
| Melting Point | 112 - 118 °C | [7][8] |
| Solubility | Soluble in a wide range of organic solvents | [1] |
Chemical Structure
The structure of [B3MPy]Cl, featuring a pyridinium ring with butyl and methyl substituents, is key to its function.
Caption: Chemical structure of 1-Butyl-3-methylpyridinium Chloride.
Thermal Stability and Decomposition
Caption: Proposed thermal decomposition pathway of [B3MPy]Cl.
Part 2: Synthesis and Purification Protocol
The synthesis of [B3MPy]Cl is a straightforward N-alkylation reaction, specifically a Menshutkin reaction, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of an alkyl halide. This protocol details the synthesis from 3-methylpyridine and 1-chlorobutane, adapted from standard procedures for analogous ionic liquids.[10][11]
Experimental Protocol: Synthesis of [B3MPy]Cl
Objective: To synthesize and purify 1-Butyl-3-methylpyridinium Chloride.
Materials:
-
3-methylpyridine (picoline)
-
1-chlorobutane
-
Toluene (or another suitable solvent like acetonitrile)
-
Ethyl acetate (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-methylpyridine in toluene. The solvent volume should be sufficient to ensure effective stirring.
-
Addition of Alkyl Halide: While stirring vigorously, slowly add 1.1 to 1.2 equivalents of 1-chlorobutane to the solution. A slight excess of the more volatile alkyl halide ensures the complete conversion of the pyridine.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
-
Product Formation: As the reaction progresses, the ionic liquid product, which is often immiscible with the non-polar solvent, will separate as a denser second phase or precipitate as a solid.
-
Isolation: After cooling the mixture to room temperature, the upper solvent layer containing unreacted starting materials is decanted.
-
Purification: The crude product is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove residual starting materials and impurities. This is achieved by adding the wash solvent, stirring vigorously, and then decanting.
-
Drying: The purified product is dried under high vacuum at a moderately elevated temperature (e.g., 60-70 °C) for several hours to remove any remaining volatile solvents. The final product should be a white to pale yellow crystalline solid.[6]
Caption: Workflow for the synthesis and purification of [B3MPy]Cl.
Part 3: Core Applications and Mechanisms
The unique properties of [B3MPy]Cl make it a valuable component in various advanced applications.
Electrochemistry
As an ionic liquid, [B3MPy]Cl can serve as an effective electrolyte in electrochemical devices such as batteries and supercapacitors.[1][12] Its advantages include a potentially wide electrochemical window, non-flammability, and low volatility, which enhance the safety and operational range of energy storage systems compared to conventional organic electrolytes.[13] The pyridinium cation and chloride anion provide mobile charge carriers necessary for the functioning of the electrochemical cell. In a supercapacitor, for instance, these ions migrate to the electrode surfaces upon charging to form an electrical double layer where energy is stored.
Caption: Function of [B3MPy]Cl in an electrochemical double-layer capacitor.
Green Solvent in Organic Synthesis
[B3MPy]Cl is considered a "green" solvent, providing an environmentally benign alternative to volatile organic compounds (VOCs).[1][12] Its negligible vapor pressure significantly reduces air pollution and worker exposure. Furthermore, its ionic nature and ability to dissolve a wide range of organic and inorganic compounds can lead to enhanced reaction rates and selectivity.[1][6] This makes it a sought-after medium for chemists developing novel synthetic pathways or optimizing existing industrial processes.[6]
Pharmaceutical and Biochemical Applications
In the pharmaceutical sector, [B3MPy]Cl is used in drug formulation to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1][12] Many promising drug candidates suffer from poor water solubility, which limits their bioavailability. The unique solvating environment of [B3MPy]Cl can overcome this challenge. Additionally, its ability to stabilize proteins makes it useful in biochemical assays, where maintaining the native conformation and activity of enzymes is crucial.[1][12]
Part 4: Safety, Handling, and Toxicity Profile
While ionic liquids are often touted for their low volatility, they are not without hazards. Proper handling and an understanding of their toxicological profile are essential for safe laboratory practice.
Hazard Identification
According to the Globally Harmonized System (GHS), [B3MPy]Cl is classified as an irritant.
| Hazard Class | GHS Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][4][5] |
Protocol for Safe Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.[4]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
First-Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
Toxicity Profile
The toxicological properties of [B3MPy]Cl have not been exhaustively investigated.[15] However, research on the broader class of ionic liquids suggests that toxicity is often linked to the structure, particularly the cation type and the length of the alkyl side chains.[16][17] Studies conducted by the National Toxicology Program on related ionic liquids, including other pyridinium and imidazolium chlorides, have shown that high-dose oral exposure can lead to acute toxicity in rodents.[2] Dermal toxicity appears to be dependent on the concentration and the vehicle used for delivery.[2] Therefore, despite its low volatility, [B3MPy]Cl should be handled with care as a potentially hazardous chemical until more specific toxicological data becomes available.
Conclusion
1-Butyl-3-methylpyridinium Chloride is a highly versatile ionic liquid with a compelling profile for researchers in chemistry, materials science, and pharmaceuticals. Its combination of thermal stability, tunable solubility, and utility as both a solvent and an electrolyte makes it a powerful tool for developing greener chemical processes, advanced energy storage systems, and more effective drug formulations. While its full toxicological profile is still under investigation, established safety protocols for chemical irritants ensure its safe handling in a research environment. As the demand for sustainable and high-performance chemical technologies grows, the importance and application range of [B3MPy]Cl are poised to expand.
References
-
1-Butyl-3-methylpyridinium chloride - Ragalahari. (URL: [Link])
-
1-Butyl-3-methylpyridinium Chloride | C10H16ClN | CID 19876500 - PubChem. (URL: [Link])
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (URL: [Link])
-
Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids - NCBI. (2022, May). (URL: [Link])
-
Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids - NCBI. (URL: [Link])
-
Toxicity studies of select ionic liquids... - PMC - NIH. (URL: [Link])
-
Ionic Liquids Toxicity—Benefits and Threats - MDPI. (URL: [Link])
-
1-Butyl-3-methylpyridinium chloride | CAS#:125652-55-3 | Chemsrc. (2025, August 25). (URL: [Link])
-
1-Butyl-3-methylimidazolium chloride | C8H15ClN2 | CID 2734161 - PubChem. (URL: [Link])
-
Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (URL: [Link])
-
Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids - ResearchGate. (2025, August 5). (URL: [Link])
-
Butyl-3-methylimidazolium Chloride Preparation in Supercritical Carbon Dioxide. (URL: [Link])
-
PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS - ResearchGate. (URL: [Link])
-
Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitors. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1-Butyl-3-methylpyridinium Chloride | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-Butyl-3-methylpyridinium chloride, >99% | IoLiTec [iolitec.de]
- 8. 1-ブチル-3-メチルピリジニウムクロリド | 1-Butyl-3-methylpyridinium Chloride | 125652-55-3 | 東京化成工業株式会社 [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ragalahari.com [ragalahari.com]
- 13. ias.ac.in [ias.ac.in]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. iolitec.de [iolitec.de]
- 16. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
